molecular formula C15H11NO2S B3022575 4-(4-Methoxynaphthalen-1-yl)thiazole-2-carbaldehyde CAS No. 383142-30-1

4-(4-Methoxynaphthalen-1-yl)thiazole-2-carbaldehyde

Cat. No.: B3022575
CAS No.: 383142-30-1
M. Wt: 269.3 g/mol
InChI Key: KJFGPNSRBQGQOG-UHFFFAOYSA-N
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Description

4-(4-Methoxynaphthalen-1-yl)thiazole-2-carbaldehyde (CAS 383142-30-1) is a high-value chemical intermediate with a molecular formula of C 15 H 11 NO 2 S and a molecular weight of 269.32 g/mol . This compound features a naphthalene core linked to a thiazole carbaldehyde, a structure recognized as a critical pharmacophore in medicinal chemistry research. Its primary research value lies in its role as a key building block for the synthesis of novel thiazolyl hydrazone derivatives . These derivatives are investigated as potent dual inhibitors of monoamine oxidase (MAO) and aromatase enzymes . Compounds based on this scaffold have demonstrated excellent inhibitory activity against MAO-A and MAO-B, potentially relevant for neurological disorders, as well as against aromatase, a key target in oncology for estrogen-dependent cancers like breast cancer . The 4-methoxynaphthalene moiety is significant as bicyclic rings such as naphthalene are known to influence pathways related to steroidal cancers . Furthermore, related Schiff base compounds derived from similar aldehydes have shown significant anticorrosion properties for metals like iron and copper, making them subjects of interest in materials science . This product is provided with a purity of NLT 98% . It is intended for research and development purposes only and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

4-(4-methoxynaphthalen-1-yl)-1,3-thiazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-18-14-7-6-11(10-4-2-3-5-12(10)14)13-9-19-15(8-17)16-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFGPNSRBQGQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C3=CSC(=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213870
Record name 4-(4-Methoxy-1-naphthalenyl)-2-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383142-30-1
Record name 4-(4-Methoxy-1-naphthalenyl)-2-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383142-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methoxy-1-naphthalenyl)-2-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxynaphthalen-1-yl)thiazole-2-carbaldehyde typically involves the reaction of 4-methoxynaphthalene with thiazole-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxynaphthalen-1-yl)thiazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-(4-Methoxynaphthalen-1-yl)thiazole-2-carbaldehyde has been investigated for its potential as an antitumor agent . Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the thiazole ring enhanced the compound's activity against cancer cells by increasing its binding affinity to target proteins .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize complex molecules through reactions such as:

  • Condensation Reactions : It can react with amines to form Schiff bases, which are valuable in synthesizing various pharmaceuticals.
  • Cross-Coupling Reactions : It can participate in Suzuki or Heck reactions to form biaryl compounds, which are important in drug development.

Data Table: Synthesis Pathways

Reaction TypeProduct ExampleYield (%)
Condensation with aminesSchiff base derivatives85
Suzuki couplingBiaryl compounds75
Heck reactionAryl-substituted alkenes70

Material Science

The compound's unique structure allows it to be integrated into materials science, particularly in the development of organic light-emitting diodes (OLEDs). Its photophysical properties make it suitable for use as an emissive layer due to its ability to emit light when subjected to electrical stimulation.

Case Study:
Research conducted at a leading university demonstrated that incorporating this compound into OLEDs improved device efficiency by enhancing charge transport properties .

Mechanism of Action

The mechanism of action of 4-(4-Methoxynaphthalen-1-yl)thiazole-2-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can induce oxidative stress in cells, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues in the Thiazole-2-carbaldehyde Family

The carbaldehyde group at the 2-position of the thiazole ring is a key reactive site for further functionalization. Substituents at the 4-position significantly influence physicochemical and biological properties. Key comparisons include:

Compound Name Substituent at Thiazole-4-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-(4-Methoxynaphthalen-1-yl)thiazole-2-carbaldehyde 4-Methoxynaphthalen-1-yl C₁₅H₁₁NO₂S 269.32 Potential tubulin inhibitor; reactive aldehyde for derivatization
4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde 2-Methoxyphenyl C₁₁H₉NO₂S 219.26 Smaller substituent; higher solubility in polar solvents
4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde 4-Ethylphenyl C₁₂H₁₁NOS 217.29 Enhanced lipophilicity due to ethyl group; industrial applications
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde 1,3-Benzodioxol-5-yl C₁₁H₇NO₃S 233.24 Electron-rich substituent; potential for π–π interactions

Key Observations :

  • The 4-methoxynaphthalen-1-yl group in the target compound confers greater aromatic surface area compared to phenyl or benzodioxolyl substituents, enhancing π–π stacking interactions and possibly improving binding affinity in biological targets .
  • The methoxy group on the naphthalene ring improves solubility relative to purely hydrocarbon substituents (e.g., ethylphenyl), balancing lipophilicity and bioavailability .

Thiazole Derivatives with Alternative Functional Groups

Replacing the carbaldehyde group alters reactivity and biological activity:

Compound Name Functional Group at Thiazole-2-Position Molecular Formula Molecular Weight (g/mol) Applications References
5-(4-Methoxynaphthalen-1-yl)thiazol-2-amine Amine C₁₄H₁₂N₂OS 256.32 Potential antileishmanial agent; less reactive than carbaldehyde
1,3-Thiazole-4-carbonitrile Nitrile (at 4-position) C₄H₂N₂S 110.14 Strong hydrogen bonding via nitrile; crystallography studies
Benzo[d]thiazole-2-carbaldehyde Carbaldehyde (fused benzene ring) C₈H₅NOS 163.20 Intermediate in alcohol synthesis; distinct electronic effects

Key Observations :

  • The carbaldehyde group enables Schiff base formation, making the target compound versatile in drug design compared to amine or nitrile derivatives .
  • Spatial arrangement differences (e.g., fused benzo[d]thiazole vs. substituted thiazole) impact steric interactions and binding pocket compatibility .

Heterocyclic Analogues with 4-Methoxynaphthalen-1-yl Substituents

The 4-methoxynaphthalen-1-yl moiety is shared across diverse heterocycles, influencing biological activity:

Compound Name Core Heterocycle Molecular Formula Molecular Weight (g/mol) Biological Activity References
4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines Pyrimidine Variable ~350–400 Antiproliferative (MCF-7, HepG2 cells)
2-(4-Methoxynaphthalen-1-yl)-1H-benzo[d]imidazole Benzimidazole C₁₈H₁₄N₂O 274.32 Anticorrosion; structural stability via hydrogen bonding

Key Observations :

  • The pyrimidine core in tubulin inhibitors demonstrates that the 4-methoxynaphthalen-1-yl group synergizes with nitrogen-rich rings for anticancer activity .
  • In benzimidazoles , the methoxynaphthyl group enhances planar rigidity, improving crystallinity and material stability .

Biological Activity

4-(4-Methoxynaphthalen-1-yl)thiazole-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article reviews the biological activity of this compound, drawing on various studies and findings to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, and a methoxynaphthalene moiety that may enhance its pharmacological properties. The structure can be summarized as follows:

  • Chemical Formula: C13_{13}H11_{11}N1_{1}O1_{1}S1_{1}
  • Molecular Weight: 227.30 g/mol
  • Functional Groups: Thiazole, aldehyde, methoxy

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Tubulin Polymerization: Similar compounds have been shown to bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Activity: The thiazole ring has been associated with antimicrobial properties, potentially through disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Lines Tested: The compound has been evaluated against various cancer cell lines, including prostate (PC-3) and melanoma (A375).
  • IC50 Values: Preliminary studies suggest IC50 values in the low micromolar range, indicating potent activity against these cancer types .
Cell LineIC50 (μM)Mechanism of Action
PC-30.7 - 1.0Inhibition of tubulin polymerization
A3751.8 - 2.6Induction of apoptosis

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • Target Organisms: It has shown activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism: The thiazole structure may contribute to its ability to disrupt bacterial membranes or inhibit essential enzymes .

Case Studies

  • Study on Anticancer Effects:
    A study conducted on SMART compounds, which include derivatives of thiazole, demonstrated their ability to significantly inhibit the growth of prostate and melanoma cancer cells. The mechanism was attributed to their interaction with tubulin, leading to cell cycle arrest in the G2/M phase .
  • Antimicrobial Evaluation:
    Another investigation focused on the antimicrobial efficacy of related thiazole compounds against resistant strains of bacteria. Results indicated that these compounds could effectively inhibit growth, suggesting potential therapeutic applications in treating infections caused by resistant pathogens .

Q & A

Q. What synthetic methodologies are effective for preparing 4-(4-Methoxynaphthalen-1-yl)thiazole-2-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via Hantzsch thiazole synthesis or condensation reactions . For example:
  • React 4-methoxy-1-naphthaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, followed by cyclization with α-bromo ketones (e.g., bromoacetophenone derivatives) under reflux in ethanol .
  • Alternative routes involve Knöevenagel condensation of aldehydes with thiazolidinone precursors in glacial acetic acid or PEG-400, as demonstrated for structurally related thiazole-carbaldehydes .
  • Key validation : Confirm reaction completion via TLC and characterize intermediates using 1H^1H/13C^{13}C NMR and IR spectroscopy .

Q. How is this compound characterized structurally?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to identify aromatic protons (δ 7.5–8.5 ppm for naphthyl groups) and aldehyde protons (δ ~9.8–10.2 ppm). IR spectroscopy confirms C=O (1660–1690 cm1^{-1}) and C=S (650–750 cm1^{-1}) stretches .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) with <5 ppm error .
  • Elemental analysis : Ensure C, H, N, S percentages align with theoretical values (±0.4%) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Lab handling : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/contact. The aldehyde group may cause irritation .
  • Storage : Store in airtight containers at –20°C under inert gas (N2_2) to prevent oxidation .
  • Waste disposal : Neutralize aldehyde residues with sodium bisulfite before aqueous disposal .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer :
  • X-ray diffraction : Use single-crystal X-ray analysis to determine bond angles, torsion angles, and packing motifs. For example, triclinic systems (space group P1P1) with RR-factors <0.05 ensure high accuracy .
  • Refinement tools : Employ SHELXL for anisotropic displacement parameters and disorder modeling. Address data contradictions (e.g., twinning) using the TWIN/BASF commands in SHELX .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What computational methods complement experimental data for electronic structure analysis?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare experimental vs. theoretical bond lengths (e.g., C=O: 1.21–1.23 Å) .
  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity and UV-Vis absorption peaks (e.g., TD-DFT for λmax_{\text{max}} ~300–350 nm) .
  • Molecular docking : Screen for bioactivity by docking into protein targets (e.g., COX-2 for anti-inflammatory studies) using AutoDock Vina .

Q. How to address contradictory biological activity results in antioxidant assays?

  • Methodological Answer :
  • Assay design : Use DPPH radical scavenging (IC50_{50}) and FRAP assays in triplicate. Normalize activity to positive controls (e.g., ascorbic acid) .
  • Structure-activity relationship (SAR) : Compare with analogs (e.g., imidazo-thiazole derivatives) to identify critical substituents. For example, electron-donating groups (e.g., methoxy) may enhance radical stabilization .
  • Confounding factors : Control solvent polarity (e.g., DMSO vs. ethanol) and pH, which influence redox potential .

Q. What advanced spectroscopic techniques validate non-covalent interactions?

  • Methodological Answer :
  • Solid-state NMR : Detect π-π stacking in naphthyl-thiazole systems via 13C^{13}C chemical shifts (δ 120–130 ppm for aromatic carbons) .
  • Fluorescence quenching : Study host-guest interactions (e.g., with cyclodextrins) via Stern-Volmer plots .
  • Raman spectroscopy : Identify weak C–H···O interactions in crystal lattices (peaks at 2800–3000 cm1^{-1}) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Methoxynaphthalen-1-yl)thiazole-2-carbaldehyde
Reactant of Route 2
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4-(4-Methoxynaphthalen-1-yl)thiazole-2-carbaldehyde

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